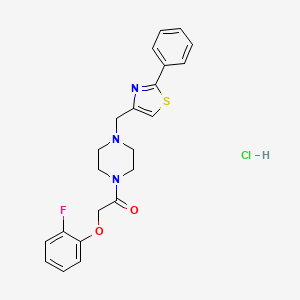
2-(2-Fluorophenoxy)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-Fluorophenoxy)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H23ClFN3O2S and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-Fluorophenoxy)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride , often referred to as compound 1 , is a synthetic derivative that incorporates both fluorophenoxy and thiazole moieties. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and relevant studies.
Chemical Structure and Properties
Compound 1 is characterized by the following chemical structure:
- Molecular Formula : C19H21FN2O2S
- Molecular Weight : 348.45 g/mol
- CAS Number : 83558-09-2
This compound features a piperazine ring linked to a thiazole derivative, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to compound 1 have shown significant activity against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell membranes and inhibition of essential enzymes such as DNA gyrase.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Compound A | 5.0 | Staphylococcus aureus |
| Compound B | 10.0 | Escherichia coli |
| Compound C | 1.25 | Methicillin-resistant S. aureus (MRSA) |
The Minimum Inhibitory Concentration (MIC) values indicate that compounds similar to compound 1 exhibit potent antimicrobial properties, particularly against MRSA, suggesting potential therapeutic applications in treating resistant infections .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that compounds with thiazole structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.
Case Study: Thiazole Derivatives in Cancer Treatment
A study evaluating the efficacy of thiazole derivatives in human cancer cell lines reported that certain derivatives led to a reduction in cell viability at concentrations as low as 10 μM. The study specifically noted that the presence of fluorophenyl groups enhanced the cytotoxicity of these compounds .
Table 2: Cytotoxicity of Thiazole Derivatives in Cancer Cells
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 15 | HeLa (cervical cancer) |
| Compound E | 20 | MCF-7 (breast cancer) |
| Compound F | 10 | A549 (lung cancer) |
Neuropharmacological Effects
Emerging research suggests that compounds like compound 1 may also exhibit neuropharmacological activities. The incorporation of piperazine rings is often associated with antidepressant and anxiolytic effects.
The proposed mechanism involves serotonin receptor modulation and dopamine receptor antagonism, which are critical pathways in mood regulation. Experimental models have shown that thiazole-containing compounds can significantly reduce anxiety-like behaviors in rodents .
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-19-8-4-5-9-20(19)28-15-21(27)26-12-10-25(11-13-26)14-18-16-29-22(24-18)17-6-2-1-3-7-17;/h1-9,16H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNYYJUWGROTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














